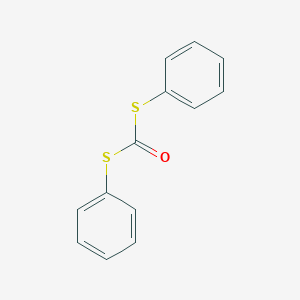

Bis(phenylsulfanyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(phenylsulfanyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H10OS2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemistry

Bis(phenylsulfanyl)methanone serves as a crucial building block for synthesizing more complex sulfur-containing organic compounds. Its reactivity allows for the creation of various derivatives that are useful in organic synthesis.

Table 1: Comparison of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Replacing sulfur with nucleophiles | 75-90 |

| Oxidation | Converting sulfur to sulfoxides | 60-85 |

| Reduction | Producing thiols from this compound | 70-80 |

Materials Science

The unique structural properties of this compound make it valuable in developing new materials with specific electronic and spatial configurations. Its application in polymer chemistry has been explored, particularly in creating conductive polymers.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical conductivity due to the presence of sulfur atoms, which facilitate charge transfer.

Biology and Medicine

In biological applications, this compound has shown potential as a therapeutic agent due to its interaction with molecular targets. Its ability to influence oxidation-reduction reactions makes it relevant in drug design.

Mechanism of Action : The compound interacts with various biological pathways, affecting processes such as cell signaling and apoptosis. Studies have indicated its potential use in developing anti-cancer agents by targeting specific cellular mechanisms.

Table 2: Biological Activity Overview

化学反应分析

Chemical Reactions of Bis(phenylsulfanyl)methanone

The chemical reactivity of this compound is primarily attributed to the presence of the sulfonyl groups, which can participate in a variety of reactions. The following sections detail the key chemical reactions involving this compound.

Michael Addition Reactions

One prominent reaction is the Michael addition, where this compound reacts with α,β-unsaturated carbonyl compounds in the presence of catalytic amounts of chiral amines. This reaction yields Michael adducts with high enantioselectivity and good yields, making it a valuable method for synthesizing complex molecules from simpler precursors .

Oxidation and Reduction

-

Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones. This transformation is significant because it alters the electronic properties of the compound, potentially enhancing its biological activity.

-

Reduction: Conversely, reduction reactions can convert this compound into thiols. Reducing agents such as lithium aluminum hydride are commonly used for this purpose.

Nucleophilic Substitution Reactions

The methylsulfanyl groups can undergo nucleophilic substitution reactions under appropriate conditions. This allows for the introduction of various nucleophiles into the molecule, expanding the range of derivatives that can be synthesized from this compound.

Deuteration Reactions

Recent studies have demonstrated that this compound can be utilized in hydrogen-deuterium exchange reactions. This method allows for site-selective deuteration at the α-position of enals using D₂O as a deuterium source, achieving high levels of incorporation (up to 99%) with mild reaction conditions .

属性

CAS 编号 |

13509-36-9 |

|---|---|

分子式 |

C13H10OS2 |

分子量 |

246.4 g/mol |

IUPAC 名称 |

bis(phenylsulfanyl)methanone |

InChI |

InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |

InChI 键 |

AGJBSXZYDVLIEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |

同义词 |

Dithiocarbonic acid S,S-diphenyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。